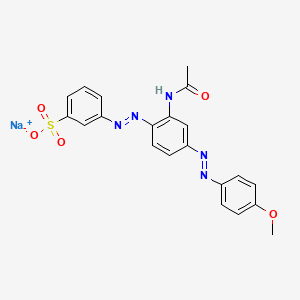![molecular formula C16H12Cl2O4S B15194382 [4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate CAS No. 7465-95-4](/img/structure/B15194382.png)
[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NIOSH/AF8965000 is a compound that has been studied extensively for its various applications in scientific research and industry. It is known for its unique chemical properties and its ability to undergo a variety of chemical reactions, making it a valuable compound in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of NIOSH/AF8965000 involves several synthetic routes, each with specific reaction conditions. These methods typically include the use of high-purity reagents and controlled environments to ensure the desired chemical structure is achieved. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of NIOSH/AF8965000 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves rigorous quality control measures to ensure that the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
NIOSH/AF8965000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.
Common Reagents and Conditions
Common reagents used in the reactions of NIOSH/AF8965000 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products Formed
The major products formed from the reactions of NIOSH/AF8965000 depend on the specific type of reaction and the reagents used. These products can range from simple derivatives to more complex compounds with enhanced chemical properties.
Wissenschaftliche Forschungsanwendungen
NIOSH/AF8965000 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of NIOSH/AF8965000 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are the subject of ongoing research.
Eigenschaften
CAS-Nummer |
7465-95-4 |
|---|---|
Molekularformel |
C16H12Cl2O4S |
Molekulargewicht |
371.2 g/mol |
IUPAC-Name |
[4-[4-(2-chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate |
InChI |
InChI=1S/C16H12Cl2O4S/c17-9-15(19)21-11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)22-16(20)10-18/h1-8H,9-10H2 |
InChI-Schlüssel |
HGDCGITVDGUBQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)CCl)SC2=CC=C(C=C2)OC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


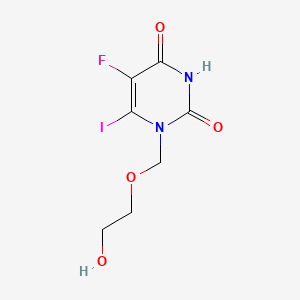
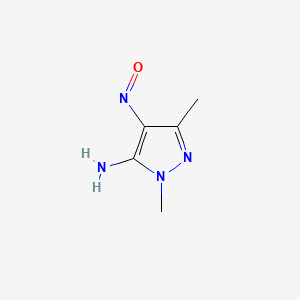
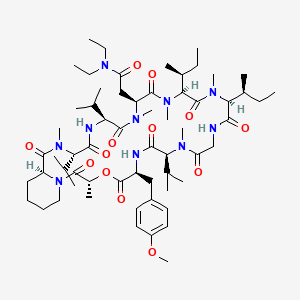
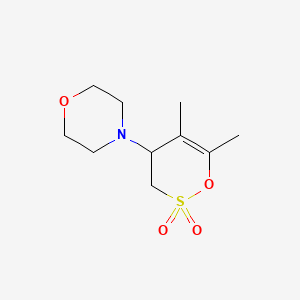
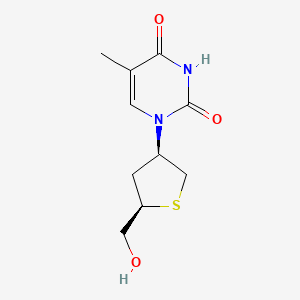
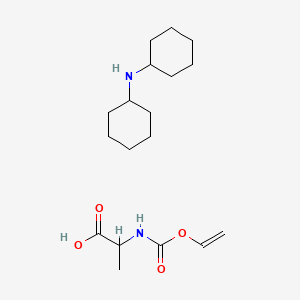
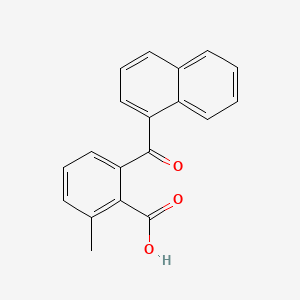
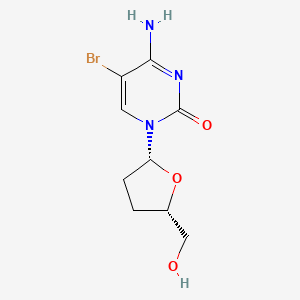
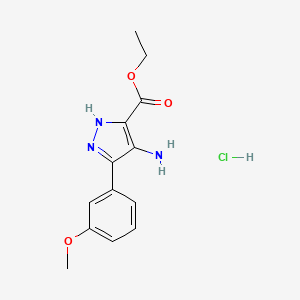
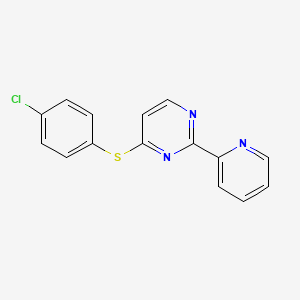
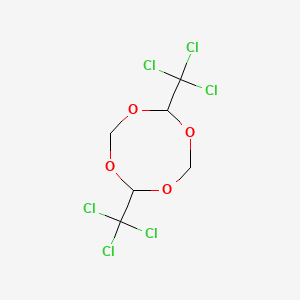
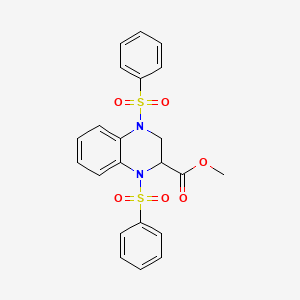
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
